molecular formula C23H29ClN2O3 B068475 alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methoxyphenyl)-1-piperazineethanol monohydrochloride CAS No. 194099-60-0

alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methoxyphenyl)-1-piperazineethanol monohydrochloride

Cat. No. B068475
M. Wt: 416.9 g/mol
InChI Key: BKWCVCZBGIVFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methoxyphenyl)-1-piperazineethanol monohydrochloride, commonly known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. The drug has been approved by the FDA in August 2015, and it has been shown to increase sexual desire in premenopausal women.

Mechanism Of Action

Flibanserin acts on the central nervous system by increasing the levels of dopamine and norepinephrine while decreasing the levels of serotonin. This leads to an increase in sexual desire and arousal. Flibanserin also acts on the 5-HT1A receptor, which is involved in sexual function.

Biochemical And Physiological Effects

Flibanserin has been shown to increase sexual desire and arousal in premenopausal women. The drug has also been shown to decrease the distress associated with alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methoxyphenyl)-1-piperazineethanol monohydrochloride. Flibanserin does not have any direct effect on sexual function, such as increasing lubrication or orgasm intensity.

Advantages And Limitations For Lab Experiments

Flibanserin is a useful tool for studying the neurobiology of sexual function and the effects of neurotransmitters on sexual desire and arousal. However, the drug has limitations in terms of its specificity, as it affects multiple neurotransmitters and receptors. Flibanserin also has potential side effects, such as dizziness, nausea, and fatigue, which can affect the results of lab experiments.

Future Directions

Future research on Flibanserin could focus on developing more specific drugs that target the neurotransmitters and receptors involved in sexual function. The drug could also be studied for its potential use in treating other conditions, such as depression and anxiety. Additionally, more research could be done on the long-term effects of Flibanserin on sexual function and overall health.

Synthesis Methods

Flibanserin is synthesized by reacting 3-ethyl-2-benzofuranone with 4-chlorobenzylpiperazine in the presence of sodium hydride in DMF. The resulting product is then reduced with sodium borohydride to yield Flibanserin. The yield of the synthesis is approximately 50%, and the purity of the final product is greater than 99%.

Scientific Research Applications

Flibanserin has been extensively studied in clinical trials for its efficacy in treating alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methoxyphenyl)-1-piperazineethanol monohydrochloride in women. The drug has been shown to increase the number of satisfying sexual events, sexual desire, and decrease the distress associated with alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methoxyphenyl)-1-piperazineethanol monohydrochloride. Flibanserin has also been studied for its potential use in treating other conditions such as depression and anxiety.

properties

CAS RN

194099-60-0

Product Name

alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methoxyphenyl)-1-piperazineethanol monohydrochloride

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C23H28N2O3.ClH/c1-3-19-20-6-4-5-7-22(20)28-23(19)21(26)16-24-12-14-25(15-13-24)17-8-10-18(27-2)11-9-17;/h4-11,21,26H,3,12-16H2,1-2H3;1H

InChI Key

BKWCVCZBGIVFIL-UHFFFAOYSA-N

SMILES

CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=C(C=C4)OC)O.Cl

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=C(C=C4)OC)O.Cl

synonyms

alpha-(3-Ethyl-2-benzofuranyl)-4-(4-methoxyphenyl)-1-piperazineethanol monohydrochloride

Origin of Product

United States

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